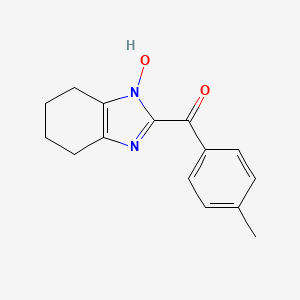
2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate, also known as Cetylpyridinium chloride (CPC), is a cationic quaternary ammonium compound that is widely used as an antiseptic agent. CPC has been used in various forms, including mouthwash, throat lozenges, and nasal sprays.
Scientific Research Applications
CPC has been widely used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. CPC has been used in studies to investigate its efficacy in preventing dental caries, reducing plaque formation, and treating gingivitis. It has also been studied for its potential use in wound healing and as an antiviral agent.
Mechanism of Action
CPC works by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the production of enzymes that are essential for the survival of microorganisms. CPC has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects
CPC has been shown to have minimal toxicity and is generally safe for use in humans. It has been shown to have no significant effects on the normal flora of the mouth or the gastrointestinal tract. However, high doses of CPC can cause irritation and inflammation of the mucous membranes. CPC has also been shown to have a mild anesthetic effect on the oral mucosa.
Advantages and Limitations for Lab Experiments
CPC is a widely used antiseptic agent and has been extensively studied for its antimicrobial properties. It is readily available and relatively inexpensive, making it an ideal choice for lab experiments. However, one limitation of CPC is that it can interfere with the growth of some microorganisms, making it unsuitable for certain types of experiments.
Future Directions
There are several areas of research that could be explored in the future regarding CPC. One area of interest is the development of new formulations of CPC that could be more effective against certain types of microorganisms. Another area of interest is the investigation of CPC's potential use as an antiviral agent, particularly in the treatment of respiratory infections. Finally, more research is needed to understand the long-term effects of CPC use and its potential impact on the development of antimicrobial resistance.
Conclusion
In conclusion, CPC is a widely used antiseptic agent that has been extensively studied for its antimicrobial properties. It is effective against a wide range of microorganisms and has been used in various forms for the prevention and treatment of oral infections. CPC's mechanism of action involves disrupting the cell membrane of microorganisms, leading to their death. While CPC has several advantages for lab experiments, it also has some limitations, including its potential interference with the growth of some microorganisms. Further research is needed to explore the potential applications of CPC in the treatment of various infections and to understand its long-term effects.
Synthesis Methods
CPC is synthesized by the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxy-4-quinolinecarboxylic acid in the presence of a base. The reaction yields CPC as a white crystalline powder with a melting point of 77-83°C.
properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-11-6-5-10(14(19)7-11)9-23-17(22)13-8-16(21)20-15-4-2-1-3-12(13)15/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDUNSTJLONGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

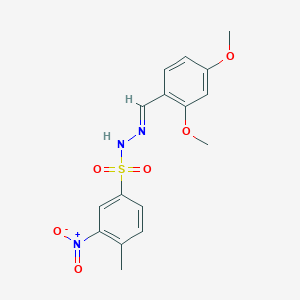
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
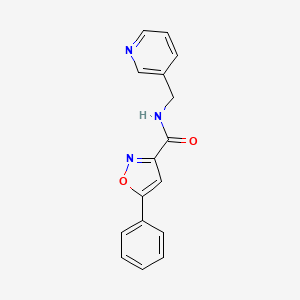
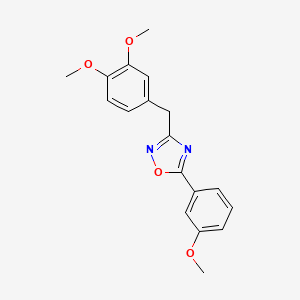
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)
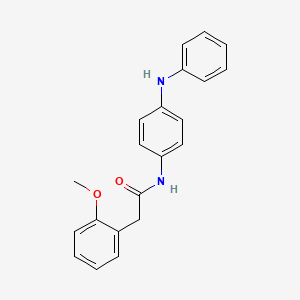

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
